molecular formula C13H15NO2 B2758278 2-(Piperidine-1-carbonyl)benzaldehyde CAS No. 84538-49-8

2-(Piperidine-1-carbonyl)benzaldehyde

Cat. No. B2758278
CAS RN: 84538-49-8
M. Wt: 217.268
InChI Key: MSMQOKAJYOPMIZ-UHFFFAOYSA-N
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Description

“2-(Piperidine-1-carbonyl)benzaldehyde” is a chemical compound with the CAS Number: 84538-49-8 . It has a molecular weight of 217.27 . The compound is also known by other names such as “2-(1-Piperidinylcarbonyl)benzaldehyde” and "1-(2-Formylbenzoyl)piperidine" .


Molecular Structure Analysis

The IUPAC name for this compound is “2-(piperidine-1-carbonyl)benzaldehyde” and its InChI Code is "1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2" . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Piperidine-1-carbonyl)benzaldehyde” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is sensitive to light and air . Its flash point is 185 °C .

Scientific Research Applications

Catalysis by Basic Carbons

A study highlighted the condensation of benzaldehyde derivatives, including 2-(Piperidine-1-carbonyl)benzaldehyde, with ethyl cyanoacetate using alkaline carbons as catalysts. This method, characterized as green and clean, emphasizes the production of 1,4-dihydropyridine derivatives, which are significant in the pharmaceutical industry, particularly as calcium channel blockers (Perozo-Rondón et al., 2006).

Novel Synthesis of 2-Aminopyrimidinones

Another research explored a three-component reaction involving benzaldehyde derivatives, leading to the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This synthesis process, facilitated by piperidine, underscores the compound's utility in forming piperidinium salts of pyrimidinones, with applications in self-assembly and H-bonding studies (Bararjanian et al., 2010).

Enzymatic Kinetic Resolution

The use of 2-Piperidineethanol and its N-protected aldehyde derivative in the synthesis of natural and synthetic compounds was examined. This process highlights the compound's role in enantioselective synthesis, emphasizing its versatility as a starting material for the production of enantiopure substances (Perdicchia et al., 2015).

Electrophilic Substitution Studies

Research on 1-[3-Methyl-2-(2-thiolanylthio)-butyl]piperidine demonstrates the compound's involvement in electrophilic substitution reactions. This study provides insights into the synthesis and functionalization of semicyclic dithioacetals, expanding the scope of chemical transformations for pharmaceutical applications (Birk & Voss, 1996).

Piperidine-mediated Annulation

A process involving piperidine-mediated reactions of 2-acylphenols with 4-nitrobenzaldehydes to produce 3-benzofuranones was explored. This method highlights the compound's utility in facilitating high-yield reactions under specific conditions, offering a pathway to diverse heterocyclic compounds (Verma et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(Piperidine-1-carbonyl)benzaldehyde” are not available in the retrieved data, it’s worth noting that piperidine derivatives are a topic of ongoing research in the field of organic chemistry . They have potential applications in various areas, including the synthesis of pharmaceuticals and other bioactive compounds .

properties

IUPAC Name

2-(piperidine-1-carbonyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQOKAJYOPMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidine-1-carbonyl)benzaldehyde

CAS RN

84538-49-8
Record name 2-(piperidine-1-carbonyl)benzaldehyde
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